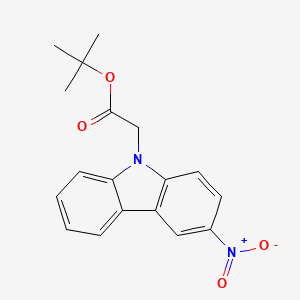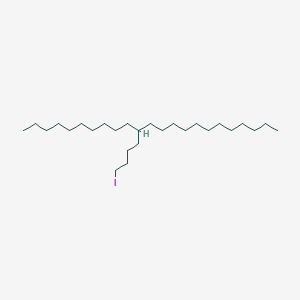
11-(4-Iodobutyl)tricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-Iodobutyl)tricosane: is a long-chain alkyl iodide with the molecular formula C27H55I . This compound is characterized by a tricosane backbone with an iodobutyl group attached at the 11th carbon position. It is a member of the alkyl iodides, which are known for their reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-Iodobutyl)tricosane typically involves the iodination of a suitable precursor. One common method is the reaction of tricosane with 1,4-diiodobutane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 11-(4-Iodobutyl)tricosane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tricosane derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of tricosane derivatives with different functional groups.
Reduction: Formation of tricosane.
Oxidation: Formation of tricosanol or tricosanoic acid.
Scientific Research Applications
11-(4-Iodobutyl)tricosane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.
Biology: Investigated for its potential role in biological systems, particularly in studies involving long-chain alkyl iodides and their interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 11-(4-Iodobutyl)tricosane involves its reactivity as an alkyl iodide. The iodine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The long alkyl chain provides hydrophobic interactions, which can influence the compound’s behavior in biological systems and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Tricosane: A straight-chain alkane with the formula C23H48. It lacks the iodobutyl group, making it less reactive in substitution reactions.
1-Iodotricosane: Similar to 11-(4-Iodobutyl)tricosane but with the iodine atom attached directly to the tricosane chain. It has different reactivity and applications.
4-Iodobutylbenzene: Contains the same iodobutyl group but attached to a benzene ring instead of a tricosane chain. It exhibits different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a reactive iodobutyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C27H55I |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
11-(4-iodobutyl)tricosane |
InChI |
InChI=1S/C27H55I/c1-3-5-7-9-11-13-14-16-18-20-24-27(25-21-22-26-28)23-19-17-15-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
InChI Key |
UZSKVCRYJPHFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


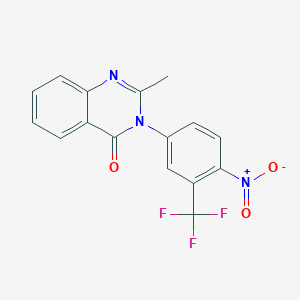
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
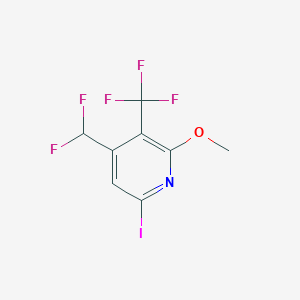
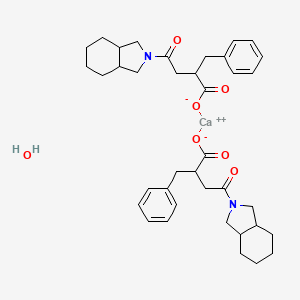

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)

